molecular formula C23H24N4O4 B12181462 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

Cat. No.: B12181462
M. Wt: 420.5 g/mol
InChI Key: TWJYCBFJCQDVPJ-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide typically involves multiple steps:

    Formation of the Coumarin Moiety: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Triazolopyridine Group: The triazolopyridine moiety can be introduced through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.

    Coupling of the Two Moieties: The final step involves the coupling of the coumarin and triazolopyridine moieties through an acetamide linkage. This can be achieved using coupling reagents such as N,N’-carbonyldiimidazole (CDI) or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin and triazolopyridine moieties, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: It may serve as a fluorescent probe for studying biological processes due to the inherent fluorescence of the coumarin moiety.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may find applications in the development of smart materials and as a component in photochemical devices.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is likely to involve multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It could influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzene-sulfonate: Another coumarin derivative with potential biological activities.

    2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: A simpler coumarin derivative used in various chemical applications.

    Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate: A related compound with similar structural features.

Uniqueness

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide stands out due to its unique combination of coumarin and triazolopyridine moieties, which may confer distinct biological and chemical properties not found in simpler coumarin derivatives.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

InChI

InChI=1S/C23H24N4O4/c1-16-13-23(29)31-19-14-17(9-10-18(16)19)30-15-22(28)24-11-5-2-3-7-20-25-26-21-8-4-6-12-27(20)21/h4,6,8-10,12-14H,2-3,5,7,11,15H2,1H3,(H,24,28)

InChI Key

TWJYCBFJCQDVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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